molecular formula C8H10OS B14385609 4-Ethyl-2-sulfanylphenol CAS No. 88661-27-2

4-Ethyl-2-sulfanylphenol

Cat. No.: B14385609
CAS No.: 88661-27-2
M. Wt: 154.23 g/mol
InChI Key: UIKWHZMPLNYNHF-UHFFFAOYSA-N
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Description

4-Ethyl-2-sulfanylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethyl group at the fourth position and a sulfanyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-2-sulfanylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a thiol group. The reaction typically requires a strong base and an appropriate solvent to facilitate the substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. These methods often employ high-pressure reactors and specialized catalysts to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Electrophilic reagents such as bromine or nitric acid are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Halogenated or nitrated derivatives.

    Reduction: Reduced phenolic compounds with modified functional groups.

Scientific Research Applications

4-Ethyl-2-sulfanylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-sulfanylphenol involves its interaction with molecular targets through its phenolic and sulfanyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to donate hydrogen atoms and form stable radicals contributes to its antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

    4-Ethylphenol: Lacks the sulfanyl group, resulting in different chemical properties.

    2-Sulfanylphenol: Lacks the ethyl group, affecting its reactivity and applications.

    4-Methyl-2-sulfanylphenol: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

4-Ethyl-2-sulfanylphenol is unique due to the combined presence of both ethyl and sulfanyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

88661-27-2

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

4-ethyl-2-sulfanylphenol

InChI

InChI=1S/C8H10OS/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3

InChI Key

UIKWHZMPLNYNHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)S

Origin of Product

United States

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